molecular formula C20H16Cl2F2N2O2 B14439249 N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide CAS No. 77282-84-9

N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide

Cat. No.: B14439249
CAS No.: 77282-84-9
M. Wt: 425.3 g/mol
InChI Key: UQNRYKVOPPKQRY-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide is an organic compound characterized by the presence of two 4-chloro-2-fluorophenyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclohex-1-ene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide include:

  • N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide
  • N~1~,N~2~-Bis(4-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide
  • N~1~,N~2~-Bis(4-chloro-2-methylphenyl)cyclohex-1-ene-1,2-dicarboxamide

Uniqueness

The presence of both 4-chloro and 2-fluoro substituents in N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide distinguishes it from other similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it unique in its chemical and biological properties.

Properties

CAS No.

77282-84-9

Molecular Formula

C20H16Cl2F2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-N,2-N-bis(4-chloro-2-fluorophenyl)cyclohexene-1,2-dicarboxamide

InChI

InChI=1S/C20H16Cl2F2N2O2/c21-11-5-7-17(15(23)9-11)25-19(27)13-3-1-2-4-14(13)20(28)26-18-8-6-12(22)10-16(18)24/h5-10H,1-4H2,(H,25,27)(H,26,28)

InChI Key

UQNRYKVOPPKQRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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